molecular formula C13H8N4O3 B5889657 3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5889657
M. Wt: 268.23 g/mol
InChI Key: PMUYBTQNMMMWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as NBDPOX, is a synthetic compound that has been widely used in scientific research as a fluorescent probe. The compound has a unique structure that allows it to bind to specific biomolecules and emit fluorescence upon excitation with light of a particular wavelength. This property has made NBDPOX a valuable tool in various fields of study, including biochemistry, pharmacology, and molecular biology.

Mechanism of Action

The mechanism of action of 3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is based on its ability to bind to specific biomolecules and emit fluorescence upon excitation with light of a particular wavelength. The compound has a unique structure that allows it to interact with the hydrophobic regions of biomolecules, leading to changes in its fluorescence properties.
Biochemical and Physiological Effects:
3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have minimal biochemical and physiological effects on cells and tissues. The compound is relatively non-toxic and does not interfere with cellular functions at the concentrations used in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its high sensitivity and specificity for binding to biomolecules. The compound has a unique structure that allows it to interact with specific regions of biomolecules, leading to changes in its fluorescence properties. However, one limitation of using 3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is its limited solubility in aqueous solutions, which can affect its binding to biomolecules.

Future Directions

There are several future directions for the use of 3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine in scientific research. One direction is the development of new derivatives of 3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine with improved solubility and binding properties. Another direction is the use of 3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine in live-cell imaging studies to visualize the dynamics of biomolecules in real-time. Additionally, 3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine can be used in drug discovery studies to identify new compounds that bind to specific biomolecules.

Scientific Research Applications

3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been widely used as a fluorescent probe in various fields of study, including biochemistry, pharmacology, and molecular biology. The compound has been used to study the binding of biomolecules such as proteins, nucleic acids, and lipids. It has also been used to study enzyme kinetics, membrane transport, and intracellular signaling pathways.

properties

IUPAC Name

5-(3-nitrophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c18-17(19)11-5-1-3-9(7-11)13-15-12(16-20-13)10-4-2-6-14-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUYBTQNMMMWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(3-Nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure of Example 8 using N′-hydroxynicotinimidamide (Aldrich) and 3-nitrobenzoyl chloride (Aldrich). 1H NMR (300 MHz, CDCl3) δ 7.44-7.55 (m, 1 H), 7.82 (t, J=8.3 Hz, 1 H), 8.43-8.60 (m, 3 H), 8.80 (dd, J=4.7, 1.7 Hz, 1 H), 9.07-9.13 (m, 1 H), 9.42 (d, J=2.0 Hz, 1 H) ppm; MS (DCI/NH3) m/z 269 (M+H)+.
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